1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

描述

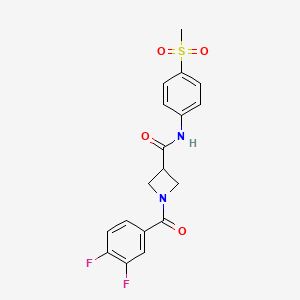

1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by its azetidine (4-membered nitrogen-containing ring) core, substituted with a 3,4-difluorobenzoyl group and a 4-(methylsulfonyl)phenyl carboxamide moiety. Its molecular formula is C₁₈H₁₄F₂N₂O₄S, with a molecular weight of 392.37 g/mol.

属性

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O4S/c1-27(25,26)14-5-3-13(4-6-14)21-17(23)12-9-22(10-12)18(24)11-2-7-15(19)16(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCKTVIWZGPQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide typically involves multiple steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like triphosgene under controlled conditions.

-

Introduction of the Difluorobenzoyl Group: : The difluorobenzoyl group can be introduced via acylation reactions. This step often involves the use of 3,4-difluorobenzoyl chloride and a base such as triethylamine to facilitate the reaction.

-

Attachment of the Methylsulfonylphenyl Group: : The methylsulfonylphenyl group can be attached through nucleophilic substitution reactions. This step may involve the use of 4-(methylsulfonyl)phenylamine and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反应分析

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if activated by electron-withdrawing groups like the difluorobenzoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of more complex molecules for various industrial applications.

作用机制

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features :

- Azetidine Core : The 4-membered azetidine ring introduces conformational rigidity compared to larger heterocycles (e.g., piperidine or pyrimidine derivatives) . This may improve target selectivity due to restricted rotational freedom.

- 3,4-Difluorobenzoyl Group : The electron-withdrawing fluorine atoms enhance lipophilicity and may influence π-π stacking interactions in binding pockets.

- 4-(Methylsulfonyl)Phenyl Carboxamide : The sulfonyl group improves solubility and participates in hydrogen bonding or polar interactions.

Analog Compounds :

*Calculated based on molecular formula.

Functional Group Analysis

- Methylsulfonyl Phenyl : Present in both the target compound and piperidine derivatives from . This group enhances aqueous solubility and may modulate pharmacokinetic properties.

- Fluorinated Aromatic Rings: The target compound’s 3,4-difluorobenzoyl group contrasts with the 5-fluoro-chromenone in Example 53 . Fluorine substitution typically increases metabolic stability and membrane permeability.

Physicochemical and Pharmacological Implications

- Azetidine vs. Pyrazolo[3,4-d]pyrimidine (Example 53): Larger planar structure may enhance stacking interactions but reduce solubility . Piperidine Derivatives: 6-membered rings offer synthetic accessibility but less conformational restraint compared to azetidine .

Sulfonyl Group Impact : The methylsulfonyl group in the target compound and analogs likely contributes to hydrogen bonding with target proteins (e.g., kinases or GPCRs) .

Research Findings and Limitations

Available Data from Patents

- Example 53 (): Demonstrated a mass of 589.1 (M+1) and melting point of 175–178°C, suggesting moderate thermal stability . No direct biological data are provided for comparison.

- Piperidine Derivatives () : Synthesized for undisclosed therapeutic applications, with structural emphasis on sulfonyl and alkyl substitutions .

Knowledge Gaps

- Target Compound Data : Physical properties (e.g., melting point, solubility) and biological activity are absent in the provided evidence.

- Direct Comparative Studies: No overlapping assays or target-specific data are available to contrast efficacy or toxicity.

生物活性

1-(3,4-Difluorobenzoyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16F2N2O3S

- Molecular Weight : 358.37 g/mol

Research has indicated that azetidine derivatives, including this compound, may exhibit various mechanisms of action:

- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. It is believed to induce apoptosis and inhibit cell cycle progression in specific cancer cell lines.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

Biological Activity Data

A summary of biological activity data from various studies is presented in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Capan-1 | 14.5 | Induces apoptosis |

| HCT-116 | 97.9 | Cell cycle arrest |

| MDA-MB-231 | 35.0 | MMP inhibition |

| HT-29 | 22.0 | COX inhibition |

Case Study 1: Anticancer Efficacy

A study conducted by Fuselier et al. evaluated the anticancer properties of several azetidine derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of MDA-MB-231 breast cancer cells at concentrations as low as 35 µM, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, the compound was tested against COX enzymes. The results showed a notable reduction in enzyme activity at concentrations ranging from 10 to 50 µM, suggesting potential applications in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。